

In-Depth Technical Guide: Z16078526 (CAS Number 852222-94-7)

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Compound of Interest

Compound Name: Z16078526

Cat. No.: B10857422

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Z16078526, also known as Z160, is a novel small molecule inducer of Uncoupling Protein 1 (UCP1), a key mediator of non-shivering thermogenesis in brown and beige adipocytes. This compound has emerged as a significant research tool for studying energy expenditure and metabolism. Identified through high-throughput screening, **Z16078526** activates a signaling cascade involving A-kinase anchoring protein 1 (AKAP1), Protein Kinase A (PKA), and p38 Mitogen-Activated Protein Kinase (MAPK) to upregulate thermogenic gene expression. This technical guide provides a comprehensive overview of **Z16078526**, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and a prospective synthesis pathway. The information presented herein is intended to support further investigation into the therapeutic potential of targeting UCP1 for metabolic diseases.

Core Compound Information

Parameter	Value	Reference
Compound Name	Z16078526 (Z160)	[1]
CAS Number	852222-94-7	[2]
Molecular Formula	C ₁₈ H ₁₇ N ₃ O ₄ S	MedChemExpress
Appearance	White to off-white solid	MedChemExpress
Purity	≥98%	MedChemExpress
Solubility	Soluble in DMSO	[2]

Mechanism of Action and Signaling Pathway

Z16078526 induces thermogenesis by modulating the AKAP1/PKA signaling pathway, ultimately leading to the upregulation of UCP1 expression.[1] The proposed mechanism suggests that **Z16078526** binds to AKAP1, influencing its localization to the mitochondria and its interaction with PKA.[1] This initiates a downstream signaling cascade that includes the phosphorylation and activation of p38 MAPK, a critical step in promoting the expression of UCP1 and other thermogenic genes in primary mouse brown adipocytes.[1][2]

Signaling Pathway Diagram



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Caption: Proposed signaling pathway of **Z16078526** in brown adipocytes.

Quantitative Data

In Vitro Efficacy

Assay	Cell Type	Result	Reference
UCP1 mRNA Induction	Primary Mouse Brown Adipocytes	62-fold increase	[1]
UCP1 mRNA Induction	Immortalized Brown Adipocytes	~4-fold increase at 10 μ M	[1]

Further quantitative data such as EC50 values for UCP1 induction and specific fold-changes in oxygen consumption rates are not yet publicly available.

In Vivo Efficacy

Parameter	Animal Model	Effect	Reference
Body Temperature	Mice	Increased	[1]
UCP1 Protein Levels	Mice	Increased	[1]
Thermogenic Gene Expression	Mice	Increased	[1]

Specific quantitative data on the degree and duration of body temperature increase in mice treated with **Z16078526** are not detailed in the available literature.

Experimental Protocols

In Vitro UCP1 Induction in Primary Mouse Brown Adipocytes

This protocol is adapted from the methods described by Vergnes et al. (2020).[1]

Objective: To measure the induction of UCP1 mRNA expression by **Z16078526** in primary mouse brown adipocytes.

Materials:

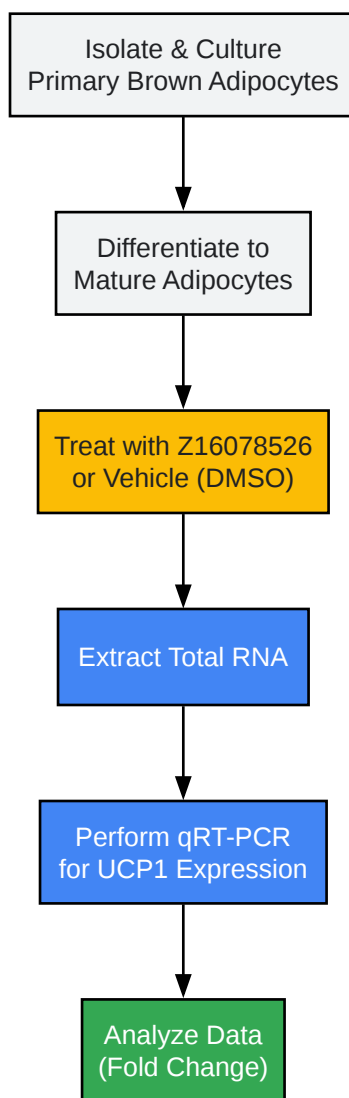
- Primary mouse brown adipocytes

- DMEM with 10% FBS and penicillin/streptomycin
- **Z16078526** (stock solution in DMSO)
- TRIzol reagent
- qRT-PCR reagents and primers for UCP1 and a housekeeping gene

Procedure:

- Isolate and culture primary brown adipocytes from mice.
- Differentiate the preadipocytes into mature adipocytes.
- Treat the mature adipocytes with **Z16078526** at the desired concentration (e.g., 10 μ M) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
- Harvest the cells and lyse them using TRIzol reagent to extract total RNA.
- Perform reverse transcription to synthesize cDNA.
- Quantify UCP1 mRNA levels using qRT-PCR, normalizing to a stable housekeeping gene.
- Calculate the fold change in UCP1 expression in **Z16078526**-treated cells relative to vehicle-treated cells.

Experimental Workflow: In Vitro UCP1 Induction



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Caption: Workflow for in vitro UCP1 induction assay.

In Vivo Thermogenesis Study in Mice

This protocol is a generalized procedure based on the in vivo experiments mentioned by Vergnes et al. (2020).[1]

Objective: To assess the effect of **Z16078526** on body temperature in mice.

Materials:

- C57BL/6J mice

- **Z16078526**
- Vehicle (e.g., 10% DMSO in corn oil)
- Implantable temperature transponders or rectal probe
- Animal housing with controlled temperature

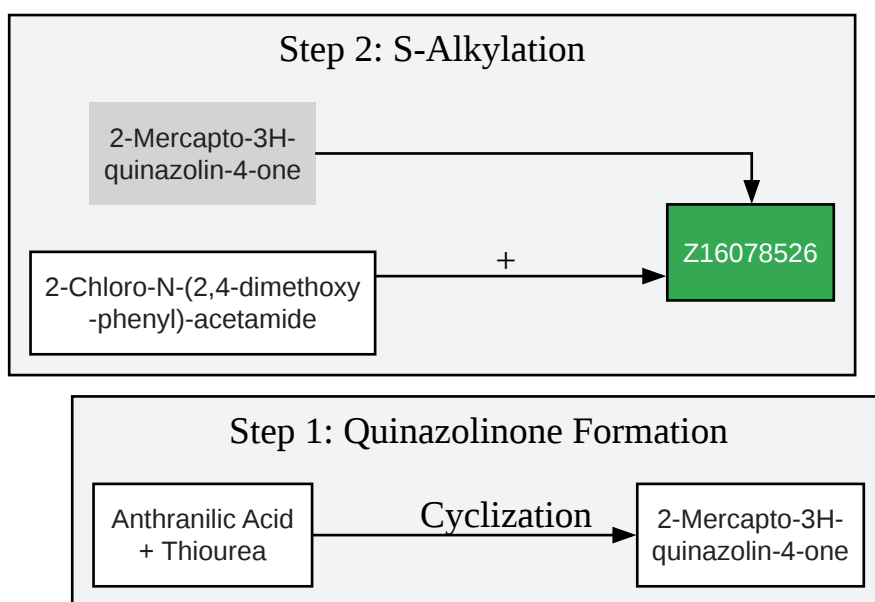
Procedure:

- Acclimate mice to the experimental conditions.
- If using transponders, implant them subcutaneously and allow for recovery.
- Administer **Z16078526** or vehicle to the mice via the desired route (e.g., intraperitoneal injection). A suggested in vivo formulation is a 5 mg/mL solution in 10% DMSO and 90% corn oil.[2]
- Monitor the core body temperature of the mice at regular intervals post-administration using the transponder reader or rectal probe.
- At the end of the experiment, euthanize the mice and collect tissues (e.g., brown adipose tissue) for further analysis, such as UCP1 protein expression by Western blot or immunohistochemistry.
- Analyze the temperature data to determine the effect of **Z16078526** compared to the vehicle control.

Synthesis

A detailed, peer-reviewed synthesis protocol for **Z16078526** is not readily available in the public domain. However, based on its chemical structure, N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)thio]acetamide, a plausible synthetic route can be devised based on established quinazolinone synthesis methodologies. One potential approach involves the S-alkylation of a 2-mercapto-quinazolinone intermediate.

Prospective Synthetic Pathway



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Caption: A potential two-step synthesis route for **Z16078526**.

Conclusion

Z16078526 is a potent inducer of UCP1 expression and thermogenesis, acting through the AKAP1/PKA/p38 MAPK signaling pathway. Its ability to activate brown and beige adipocytes makes it an invaluable tool for metabolic research. The data and protocols summarized in this guide are intended to facilitate further studies into its mechanism of action and to explore its potential as a therapeutic agent for obesity and related metabolic disorders. Further research is warranted to establish a detailed pharmacokinetic and pharmacodynamic profile and to optimize its therapeutic index.

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References

- [1. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
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